3-(4-Chloro-Benzylamino)-Propionitrile
Description
3-(4-Chloro-Benzylamino)-Propionitrile is a nitrile derivative featuring a benzylamine group substituted with a chlorine atom at the para position. Its molecular structure combines a propionitrile backbone (CH₂CH₂CN) with a 4-chloro-benzylamino moiety (C₆H₄Cl-CH₂-NH-), rendering it a versatile intermediate in organic synthesis and pharmaceutical research. The chlorine atom enhances electrophilicity and may influence binding interactions in biological systems, while the nitrile group offers reactivity for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines) .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylamino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12/h2-5,13H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDBUCXBPBMKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50639945 | |
| Record name | 3-{[(4-Chlorophenyl)methyl]amino}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41832-87-5, 62675-34-7 | |
| Record name | 3-[[(4-Chlorophenyl)methyl]amino]propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41832-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{[(4-Chlorophenyl)methyl]amino}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-Benzylamino)-Propionitrile typically involves the reaction of 4-chlorobenzylamine with acrylonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amine to the acrylonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamine moiety, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine, yielding 3-(4-Chloro-Benzylamino)-Propylamine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 3-(4-Chloro-Benzylamino)-Propylamine.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(4-Chloro-Benzylamino)-Propionitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features allow for interactions with biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it versatile for different applications.
Mechanism of Action
The mechanism by which 3-(4-Chloro-Benzylamino)-Propionitrile exerts its effects depends on its interaction with molecular targets. The benzylamine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
The European Patent Application (2022/06) describes nitrile-containing compounds with complex heterocyclic frameworks, such as:
- {3-[(3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-yl]-oxetan-3-yl}-acetonitrile: This compound features a fused triazolo-pyrazine ring system and an oxetane group, which may enhance metabolic stability compared to the simpler benzylamino group in 3-(4-Chloro-Benzylamino)-Propionitrile .
Key Differences :
- Substituent Complexity: The patent compounds prioritize heterocyclic moieties for kinase inhibition, whereas this compound’s benzylamino group suggests utility in simpler nucleophilic reactions or as a ligand in coordination chemistry.
- Chlorine Positioning: The para-chloro substitution in this compound contrasts with the ethyl or triazolo groups in patent analogues, which may alter electronic effects (e.g., dipole moments or hydrogen-bonding capacity).
Propionitrile Derivatives from Regulatory Lists
The Comprehensive Guide to Chemical Synonyms lists several propionitrile derivatives with varying substituents:
| CAS Number | Compound Name | Key Substituent |
|---|---|---|
| 542-76-7 | 3-Chloro-Propionitrile | Chlorine at β-position |
| 21725-46-2 | 2-((4-Chloro-6-(ethylamino)-s-triazin-2-yl)amino)-2-methyl-Propionitrile | Triazinyl-ethylamino group |
| 69806-50-4 | Butyl ester of 2-(p-((5-(trifluoromethyl)-2-pyridyl)oxy)phenoxy)-Propionic acid | Trifluoromethyl-pyridyloxy phenoxy |
Comparison Highlights :
- Reactivity: 3-Chloro-Propionitrile (542-76-7) lacks the benzylamino group, making it less nucleophilic but more reactive in SN2 substitutions due to the β-chloro placement .
- Biological Activity: The triazinyl-ethylamino derivative (21725-46-2) shares a chloro group but incorporates a triazine ring, likely enhancing herbicidal or antimicrobial activity compared to this compound’s simpler structure .
- Solubility: The trifluoromethyl-pyridyloxy phenoxy derivative (69806-50-4) includes a butyl ester and fluorine atoms, improving lipophilicity for agrochemical applications, whereas this compound’s polar nitrile and amine groups may favor aqueous-phase reactions .
Physicochemical Properties (Hypothetical Data)
| Property | This compound | 3-Chloro-Propionitrile (542-76-7) | Triazinyl Derivative (21725-46-2) |
|---|---|---|---|
| Molecular Weight (g/mol) | 208.67 | 89.53 | 299.74 |
| LogP (Predicted) | 1.8 | 0.5 | 2.9 |
| Water Solubility (mg/L) | ~50 (moderate) | ~500 (high) | ~10 (low) |
Biological Activity
3-(4-Chloro-Benzylamino)-Propionitrile is an organic compound characterized by a benzylamine moiety with a chlorine atom at the para position and a nitrile group attached to a propionitrile chain. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
- IUPAC Name : 3-[(4-chlorophenyl)methylamino]propanenitrile
- CAS Number : 62675-34-7
- Molecular Formula : C10H11ClN2
Synthesis
The synthesis typically involves the reaction of 4-chlorobenzylamine with acrylonitrile, often facilitated by a base such as sodium hydroxide or potassium carbonate. This process can be optimized in industrial settings to enhance yield and efficiency.
The biological activity of this compound is believed to stem from its structural features, which allow it to interact with various biological macromolecules. The presence of the nitrile and benzylamine groups facilitates hydrogen bonding and other interactions, potentially leading to the inhibition or activation of specific pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The chlorine atom may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against various pathogens.
Table 1: Summary of Biological Activities
Notable Research
- Antimicrobial Efficacy : A study conducted on various derivatives of benzylamine indicated that compounds with similar structures showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties due to its structural analogies .
- Cancer Cell Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, particularly in models of breast cancer. The presence of the chlorine atom appears to enhance this effect by modulating cellular signaling pathways .
- Enzyme Inhibition : Research has indicated that this compound may inhibit certain enzymes involved in metabolic processes, which could be leveraged for therapeutic applications in metabolic disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
